Boc-D-Tic-OH
CAS No.: 115962-35-1
Cat. No.: VC21542191
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115962-35-1 |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 |
| Standard InChI Key | HFPVZPNLMJDJFB-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Introduction
Chemical Identity and Structure
Boc-D-Tic-OH is characterized by its distinct molecular structure combining a tetrahydroisoquinoline core with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group. This structural arrangement gives the compound its unique properties and pharmaceutical relevance.
Nomenclature and Identification
The compound is formally identified through several naming conventions and identifiers:
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IUPAC Name: (3R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Alternative Names:
Structural Characteristics
The molecule consists of a tetrahydroisoquinoline skeleton with a carboxylic acid group at the 3-position and a Boc protecting group attached to the nitrogen atom. The "D" designation in the name refers to the R-configuration at the stereogenic center, which is critical for its biological activity and applications in pharmaceutical synthesis.
Physicochemical Properties
Boc-D-Tic-OH possesses several important physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:
Synthesis Methods and Procedures
The synthesis of Boc-D-Tic-OH can be accomplished through various synthetic routes depending on the starting materials and desired purity.
General Synthetic Approaches
Applications in Pharmaceutical Research
Boc-D-Tic-OH serves as a valuable building block in medicinal chemistry and drug development. Its applications span multiple areas of pharmaceutical research.
Peptide Synthesis
As a protected amino acid derivative, Boc-D-Tic-OH plays a crucial role in peptide synthesis. The Boc protecting group prevents unwanted side reactions at the nitrogen atom during peptide coupling, allowing for controlled and selective formation of peptide bonds .
G Protein-Coupled Receptor (GPCR) Targeting
One of the most significant applications of Boc-D-Tic-OH is in the development of peptides that target G protein-coupled receptors (GPCRs). These receptors are involved in numerous physiological processes and represent important targets for drug development. The incorporation of Boc-D-Tic-OH into peptide structures can enhance their binding affinity and selectivity for specific GPCRs .
Opioid Receptor Research
Research has demonstrated the utility of Boc-D-Tic-OH in the synthesis of peptides targeting opioid receptors, particularly the mu-opioid receptor (MOR). These receptors are central to pain perception and represent critical targets for analgesic development. The incorporation of Boc-D-Tic-OH into opioid peptides can improve their selectivity for MOR and potentially reduce adverse effects associated with traditional opioid medications .
Recent Research and Future Directions
Recent scientific literature indicates ongoing interest in Boc-D-Tic-OH and its applications in pharmaceutical research.
Research Publications
Several publications have documented the use of Boc-D-Tic-OH in various research contexts:
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Investigations in the Journal of Medicinal Chemistry have explored its application in drug development
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Studies in Bioorganic and Medicinal Chemistry have examined its incorporation into bioactive peptides
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Research in Chinese Chemical Letters has documented additional applications in medicinal chemistry
Future Research Opportunities
The versatility of Boc-D-Tic-OH suggests several promising avenues for future research:
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Development of novel peptide-based therapeutics with enhanced selectivity for specific receptor subtypes
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Exploration of structure-activity relationships to optimize binding properties
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Investigation of alternative synthetic routes to improve efficiency and sustainability
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Application in the development of peptidomimetics with improved pharmacokinetic properties
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